molecular formula C24H24N4OS B12226587 N-(3,4-dimethylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

N-(3,4-dimethylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

Cat. No.: B12226587
M. Wt: 416.5 g/mol
InChI Key: XQNWFPLIQJJZEG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a sulfur-linked acetamide moiety and substituted aromatic groups. Its core structure includes a pyrazolo[1,5-a]pyrimidine scaffold, which is a privileged motif in medicinal chemistry and materials science due to its planar aromaticity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C24H24N4OS

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide

InChI

InChI=1S/C24H24N4OS/c1-15-10-11-20(12-16(15)2)26-21(29)14-30-22-13-17(3)25-24-23(18(4)27-28(22)24)19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,26,29)

InChI Key

XQNWFPLIQJJZEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide

Key Similarities and Differences :

  • Core Structure : Both compounds share the pyrazolo[1,5-a]pyrimidine core.
  • Substituents :
    • The target compound features a 3,4-dimethylphenyl group and a sulfanyl acetamide, whereas the analog includes a 4-(tributylstannyl)phenyl group and a diethyl acetamide.
    • The tributylstannyl group in the analog enables radiosynthesis applications, as it serves as a precursor for ¹⁸F-labeling in positron emission tomography (PET) tracers .
  • Applications :
    • The analog is explicitly used as a precursor for radiopharmaceuticals, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in imaging .
    • The sulfanyl group in the target compound may offer distinct coordination or metabolic stability advantages, though empirical data are lacking.

Table 1: Structural and Functional Comparison

Feature Target Compound Analog from
Core Structure Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine
Acetamide Substituent N-(3,4-dimethylphenyl), sulfanyl bridge N,N-Diethyl, no sulfur bridge
Aromatic Substituent 2,5-dimethyl-3-phenyl 4-(tributylstannyl)phenyl
Key Application Not reported (structural analog) Radiolabeling precursor for PET tracers

Functional Analog: N-[3-(4-Quinazoliny)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones

Key Similarities and Differences :

  • Core Structure : While distinct from pyrazolo[1,5-a]pyrimidine, this compound features a pyrazole-quinazoline hybrid scaffold, demonstrating the broader relevance of nitrogen-containing heterocycles in bioactive molecules.
  • Substituents :
    • The target compound’s acetamide contrasts with the aldehyde hydrazone group in this analog, which is critical for antimicrobial activity .
  • Bioactivity: The analog exhibits antifungal activity against Fusarium graminearum and Valsa mali at 50 µg/mL, comparable to the commercial agent hymexazol .

Table 2: Bioactivity Comparison

Compound Type Bioactive Substituent Observed Activity (50 µg/mL) Reference
Target Compound Sulfanyl acetamide Not tested -
Pyrazole-quinazoline analog Aldehyde hydrazone Antifungal (comparable to hymexazol)

Preparation Methods

Cyclocondensation with 1,3-Diketones

A widely adopted method involves reacting 5-amino-3-phenylpyrazole with pentane-2,4-dione in acetic acid under acidic catalysis (e.g., H₂SO₄). The reaction proceeds via enamine formation, followed by cyclization to yield 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine. Key parameters include:

  • Solvent : Acetic acid (optimal for protonation and cyclization).
  • Temperature : Reflux conditions (110–120°C) for 4–6 hours.
  • Yield : 75–89%.

Chlorination at Position 7

The 7-position of the pyrazolo[1,5-a]pyrimidine core is activated for subsequent functionalization via chlorination. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent under reflux conditions:

  • Reagents : POCl₃ (3–5 equivalents), catalytic dimethylformamide (DMF).
  • Conditions : 100–110°C for 3–5 hours.
  • Yield : 60–65% for 5,7-dichloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine.

Introduction of the Sulfanyl Group

The sulfanyl moiety is introduced at position 7 via nucleophilic aromatic substitution (SNAr).

Thiolation Reaction

7-Chloro intermediates react with thiourea or potassium thiocyanate to generate the corresponding thiolate, which is subsequently alkylated.

  • Reagents : Thiourea (1.2 equivalents), ethanol/water (3:1).
  • Conditions : Reflux for 2–4 hours, followed by acid hydrolysis (HCl).
  • Yield : 70–80% for 7-mercapto derivatives.

Alternative Pathway: Direct Sulfur Insertion

Recent protocols utilize sodium hydrosulfide (NaSH) in dimethylacetamide (DMAc) at 80°C for 2 hours, achieving >85% conversion.

Synthesis of the Acetamide Intermediate

The N-(3,4-dimethylphenyl)acetamide sidechain is prepared via amidation of 3,4-dimethylaniline.

Chloroacetylation

3,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:

  • Reagents : Chloroacetyl chloride (1.1 equivalents), triethylamine (TEA, 2 equivalents).
  • Conditions : 0°C to room temperature, 2 hours.
  • Yield : 88–92% for 2-chloro-N-(3,4-dimethylphenyl)acetamide.

Azide Substitution (Optional)

For analogs, chloroacetamides are treated with sodium azide (NaN₃) in acetone/water (1:1) at 50°C for 6 hours, yielding 2-azido derivatives.

Coupling of Sulfanyl-Pyrazolo[1,5-a]pyrimidine and Acetamide

The final step involves coupling the sulfanyl-pyrazolo[1,5-a]pyrimidine with 2-chloro-N-(3,4-dimethylphenyl)acetamide via a sulfide bond.

Nucleophilic Displacement

  • Reagents : 7-Mercapto-pyrazolo[1,5-a]pyrimidine (1 equivalent), 2-chloroacetamide (1.2 equivalents), potassium carbonate (K₂CO₃, 2 equivalents).
  • Solvent : Acetonitrile (MeCN) or DMF.
  • Conditions : 60–80°C for 6–8 hours.
  • Yield : 65–75%.

Optimization with Phase-Transfer Catalysts

Adding tetrabutylammonium bromide (TBAB, 0.1 equivalents) increases yield to 82% by enhancing nucleophilicity.

Data Tables

Table 1: Key Reaction Parameters for Core Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation 5-Aminopyrazole, pentane-2,4-dione, H₂SO₄ 75–89
Chlorination POCl₃, DMF, 110°C 60–65
Thiolation Thiourea, HCl, reflux 70–80

Table 2: Coupling Reaction Optimization

Condition Variation Yield (%)
Base K₂CO₃ 65–75
Base + TBAB K₂CO₃ + TBAB 82
Solvent DMF vs. MeCN 70 vs. 65

Mechanistic Insights

  • Cyclocondensation : Protonation of the 1,3-diketone enhances electrophilicity, facilitating nucleophilic attack by the 5-aminopyrazole.
  • SNAr at C7 : The electron-deficient pyrimidine ring activates the chloro substituent for displacement by thiolate ions.
  • Coupling : Base-mediated deprotonation of the thiol enhances nucleophilicity, promoting alkylation by the chloroacetamide.

Challenges and Solutions

  • Low Solubility : Use of polar aprotic solvents (e.g., DMAc) improves reaction homogeneity.
  • Byproduct Formation : Excess thiourea (1.5 equivalents) minimizes disulfide byproducts.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively isolates the final product.

Recent Advances

  • Microwave Assistance : Reducing reaction time for cyclocondensation from 6 hours to 45 minutes at 150°C.
  • Flow Chemistry : Continuous-flow systems achieve 90% yield in thiolation steps with precise temperature control.

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